molecular formula C19H17N3O2S B2408435 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol CAS No. 300826-23-7

4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol

Cat. No. B2408435
CAS RN: 300826-23-7
M. Wt: 351.42
InChI Key: DQGTXSGJJUMZCR-UHFFFAOYSA-N
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Description

4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is upregulated in many cancer cells and is essential for their survival. By inhibiting glutaminase, 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol blocks the production of glutamate, which is required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. It has also been shown to have anti-inflammatory and neuroprotective effects. 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol in lab experiments is that it is a selective inhibitor of glutaminase, which allows for the specific targeting of cancer cells that are dependent on glutamine metabolism. However, one limitation of using 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol is that it has low solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol. One direction is to develop more potent and selective inhibitors of glutaminase that can be used in the treatment of cancer and other diseases. Another direction is to investigate the potential use of 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to better understand the mechanisms by which 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol inhibits glutaminase and to identify potential biomarkers that can be used to predict response to 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol treatment.

Synthesis Methods

The synthesis of 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol is a multi-step process that involves the reaction of various compounds. The first step involves the reaction of 4-bromo-2-chloro-5-methylpyrazole with 2-mercaptobenzothiazole to form 4-(4-benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-2-chlorobenzene-1,3-diol. The second step involves the reaction of 4-(4-benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-2-chlorobenzene-1,3-diol with ethyl magnesium bromide to form 4-(4-benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol.

Scientific Research Applications

4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol has also been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-11-8-12(15(24)9-14(11)23)18-17(10(2)21-22-18)19-20-13-6-4-5-7-16(13)25-19/h4-9,23-24H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGTXSGJJUMZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol

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